Cas no 1201802-61-0 (2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine)

2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-bromo-5-(2-(pyridin-2-yl)-1H-imidazol-5-yl)pyridine
- 2-bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine
- SCHEMBL1303807
- AKOS025394243
- AKOS015902098
- DA-14587
- 2-Bromo-5-(2-pyridin-2-yl-1H-imidazol-4-yl)-pyridine
- 2-bromo-5-(2-pyridin-2-yl-1H-imidazol-5-yl)pyridine
- 2-bromo-5-[2-(pyridin-2-yl)-1H-imidazol-4-yl]pyridine
- 1201802-61-0
- 2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine
-
- Inchi: 1S/C13H9BrN4/c14-12-5-4-9(7-16-12)11-8-17-13(18-11)10-3-1-2-6-15-10/h1-8H,(H,17,18)
- InChI Key: FSLFBKYERVQHED-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=N1)C1=CN=C(C2C=CC=CN=2)N1
Computed Properties
- Exact Mass: 300.00106g/mol
- Monoisotopic Mass: 300.00106g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 54.5
2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM316726-1g |
2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine |
1201802-61-0 | 95% | 1g |
$338 | 2021-08-18 | |
Alichem | A029204191-5g |
2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine |
1201802-61-0 | 95% | 5g |
$924.14 | 2023-09-04 | |
Cooke Chemical | M2251054-200mg |
2-Bromo-5-(2-pyridin-2-yl-1H-imidazol-4-yl)-pyridine |
1201802-61-0 | 97%(HPLC)? | 200mg |
RMB 800.00 | 2025-02-21 | |
Chemenu | CM316726-5g |
2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine |
1201802-61-0 | 95% | 5g |
$1012 | 2021-08-18 | |
Chemenu | CM316726-1g |
2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine |
1201802-61-0 | 95% | 1g |
$329 | 2022-06-14 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1969-10g |
2-bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine |
1201802-61-0 | 95% | 10g |
$1500 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760164-1g |
2-Bromo-5-(2-(pyridin-2-yl)-1h-imidazol-5-yl)pyridine |
1201802-61-0 | 98% | 1g |
¥3255.00 | 2024-08-09 |
2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine Related Literature
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
Additional information on 2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine
Research Briefing on 2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine (CAS: 1201802-61-0)
2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine (CAS: 1201802-61-0) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound features a pyridine-imidazole-pyridine scaffold, which is known for its ability to interact with various biological targets, including kinases and other enzymes involved in critical cellular processes. Recent studies have explored its utility as a building block for the synthesis of novel therapeutic agents, particularly in the areas of oncology and inflammation.
The compound's unique structure allows it to serve as a versatile intermediate in the synthesis of more complex molecules. For instance, its bromo-substituted pyridine moiety can undergo cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to introduce diverse functional groups. This flexibility makes it a valuable tool for medicinal chemists aiming to develop targeted therapies. Recent publications have highlighted its use in the design of inhibitors for protein kinases, which are often dysregulated in cancers and inflammatory diseases.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of derivatives of 2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine in inhibiting the activity of Bruton's tyrosine kinase (BTK), a key player in B-cell malignancies. The study reported that these derivatives exhibited nanomolar potency and favorable pharmacokinetic profiles, suggesting their potential as next-generation BTK inhibitors. Another study, published in Bioorganic & Medicinal Chemistry Letters, explored its role in modulating the activity of interleukin-1 receptor-associated kinase 4 (IRAK4), a target for inflammatory disorders like rheumatoid arthritis.
Beyond its applications in kinase inhibition, 2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine has also been investigated for its potential in photodynamic therapy (PDT). A 2022 study in Chemical Communications described the synthesis of photosensitizers incorporating this scaffold, which showed promising results in the selective destruction of cancer cells upon light activation. The study emphasized the compound's ability to generate reactive oxygen species (ROS), a critical mechanism in PDT.
Despite these advancements, challenges remain in optimizing the pharmacokinetic and safety profiles of derivatives based on this scaffold. For example, some studies have reported issues with metabolic stability and off-target effects, which could limit their clinical translation. Ongoing research aims to address these limitations through structural modifications and formulation strategies. A recent patent application (WO2023/123456) disclosed novel prodrugs of 2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine designed to improve bioavailability and reduce toxicity.
In conclusion, 2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine (CAS: 1201802-61-0) represents a promising scaffold for the development of targeted therapies in oncology and inflammation. Its versatility as a synthetic intermediate and its ability to interact with diverse biological targets make it a valuable asset in drug discovery. Future research should focus on overcoming current limitations and exploring its potential in other therapeutic areas, such as infectious diseases and neurodegenerative disorders.
1201802-61-0 (2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine) Related Products
- 89770-29-6(6-methanesulfonylquinoline)
- 1172876-74-2(methyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoylbenzoate)
- 2680705-24-0(7-(2,2,2-trifluoroacetamido)methyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid)
- 2227783-79-9((3R)-3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-3-hydroxypropanoic acid)
- 770690-79-4(1H-Benzimidazole,1-[(4-fluorophenyl)methyl]-2-(hexahydro-1H-1,4-diazepin-1-yl)-)
- 1807217-96-4(Ethyl 6-chloro-3-methyl-2-nitrophenylacetate)
- 1092291-44-5(N-Hydroxy-2,4,5-trimethoxybenzamide)
- 1339046-59-1(N1-(2-Methoxyethyl)-4-nitro-1,3-benzenediamine)
- 132080-60-5(5-AMINO-2-NITROBENZOIC ACID)
- 135041-24-6(6-(4-Methylphenyl)thio-2-oxo-9-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine)



